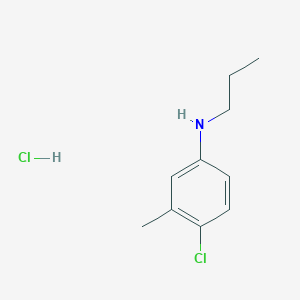

4-Chloro-3-methyl-N-propylaniline hydrochloride

Description

Properties

IUPAC Name |

4-chloro-3-methyl-N-propylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;/h4-5,7,12H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOCWMBEUQQCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)Cl)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-N-propylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 4-chloro-3-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Alkylation: The amine group is alkylated with propyl halide to form 4-Chloro-3-methyl-N-propylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-N-propylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Chloro-3-methyl-N-propylaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-N-propylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomer: 3-Chloro-4-methyl-N-propylaniline Hydrochloride

This isomer differs in the positions of the chlorine and methyl groups (Cl at position 3, methyl at position 4). While both isomers share the molecular formula C₁₀H₁₄ClN·HCl , their physicochemical properties may vary due to electronic and steric effects:

- Electronic Effects : The chloro group at position 4 (para to the amine in the target compound) may enhance resonance stabilization compared to position 3 (meta in the isomer).

- Solubility : Steric hindrance from the methyl group at position 4 in the isomer could reduce solubility in polar solvents compared to the target compound.

Applications : The isomer is documented as a research chemical but lacks reported pharmaceutical applications, unlike the target compound .

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Key Features:

- A phthalimide core with a chlorine atom and phenyl substituent.

- Rigid, planar structure due to the fused aromatic rings.

Comparison :

| Property | 4-Chloro-3-methyl-N-propylaniline HCl | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Molecular Weight | 219.91 g/mol | 265.67 g/mol (calculated) |

| Functional Groups | Aniline, chloro, methyl, propyl | Phthalimide, chloro, phenyl |

| Applications | Pharmaceutical intermediate | Polyimide monomer synthesis |

The phthalimide derivative is critical in polymer science, serving as a monomer for heat-resistant polyimides. Its rigid structure contrasts with the flexibility of the target compound’s propyl chain, highlighting divergent applications .

3-Chloro-N-(4-methylphenyl)propanamide

Molecular Formula: C₁₀H₁₁ClNO Key Features:

- Propanamide backbone with a chlorine atom and p-tolyl group.

Comparison :

| Property | 4-Chloro-3-methyl-N-propylaniline HCl | 3-Chloro-N-(4-methylphenyl)propanamide |

|---|---|---|

| Molecular Weight | 219.91 g/mol | 196.65 g/mol (calculated) |

| Functional Groups | Aniline, chloro, methyl, propyl | Propanamide, chloro, p-tolyl |

| Applications | Pharmaceutical intermediate | Bioactive compound synthesis |

The propanamide’s amide group makes it more polar than the aniline-based target compound, favoring use in aqueous-phase reactions. Both compounds are intermediates but differ in target applications (pharmaceuticals vs. bioactive molecules) .

Research Findings and Key Insights

- Functional Group Impact : The absence of an amide or phthalimide group in the target compound limits its use in polymer synthesis but enhances versatility in alkylation reactions .

- Synthetic Utility : The propyl chain in the target compound increases lipophilicity, making it suitable for blood-brain barrier-penetrating drug candidates .

Biological Activity

4-Chloro-3-methyl-N-propylaniline hydrochloride is an organic compound with notable biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

Molecular Formula : C10H14ClN

Molecular Weight : 185.68 g/mol

IUPAC Name : this compound

The compound features a propyl group attached to an aniline backbone, with a chlorine atom and a methyl group on the aromatic ring. This unique structure contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Amination Reactions : Reacting 4-chloro-3-methylphenol with propylamine under controlled conditions.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the propyl group onto the aniline structure.

These methods allow for the production of high-purity compounds suitable for biological evaluations.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparison table illustrates the differences in biological activity among structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Chloroaniline | Structure | Basic aniline structure; used in dyes and pharmaceuticals. |

| 3-Methyl-N-propylaniline | Structure | Lacks chlorine; more hydrophobic; used in pharmaceuticals. |

| 4-Chloro-N-isopropylaniline | Structure | Isopropyl instead of propyl; different steric effects. |

| 3-Chloro-4-methyl-N-propylaniline | Structure | Chlorine at different position; potential different reactivity. |

The unique combination of substituents in this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Applications in Research and Industry

The biological activity of this compound opens avenues for its application in various fields:

- Medicinal Chemistry : Its potential as an anticancer agent and antimicrobial compound makes it a candidate for further drug development.

- Pharmacology : Understanding its interaction with metabolic enzymes can aid in predicting drug-drug interactions and optimizing therapeutic regimens.

- Synthetic Chemistry : As a precursor for synthesizing other organic compounds, it holds value in developing new materials and chemicals.

Q & A

Q. How can the identity of 4-Chloro-3-methyl-N-propylaniline hydrochloride be confirmed experimentally?

The compound's identity can be verified using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of the chloro-methyl-propylaniline backbone and hydrochloride counterion.

- Mass Spectrometry (MS): Compare the observed molecular ion peak (expected m/z: 220.14 for ) with theoretical values .

- Infrared (IR) Spectroscopy: Identify characteristic N–H and C–Cl stretching vibrations (~3300 cm and ~550 cm, respectively) .

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

- Molecular Weight: 220.14 g/mol, essential for molarity calculations in solution preparation .

- Solubility: Hydrochloride salts are typically water-soluble; confirm solubility in polar solvents (e.g., DMSO, methanol) via phase-separation tests.

- Stability: Perform accelerated degradation studies under varying pH and temperature to establish storage conditions (e.g., −20°C in desiccated environments) .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical pathway involves:

- Step 1: Alkylation of 4-chloro-3-methylaniline with 1-bromopropane in the presence of a base (e.g., KCO) to form the N-propyl intermediate.

- Step 2: Hydrochloride salt formation via acidification with concentrated HCl, followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity may arise from:

- Purity Variations: Use HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (e.g., unreacted aniline or alkylation byproducts) .

- Assay Conditions: Standardize cell viability assays (e.g., MTT) across studies, controlling for variables like serum concentration and exposure time .

- Structural Confirmation: Validate batch-to-batch consistency via X-ray crystallography (if crystalline) or 2D NMR (e.g., - HMBC) to confirm the hydrochloride salt form .

Q. What advanced analytical methods are recommended for studying its interaction with biological targets?

- Surface Plasmon Resonance (SPR): Measure binding kinetics (K, k, k) to receptors like tyrosine kinases.

- Molecular Dynamics Simulations: Model interactions with lipid bilayers or protein active sites using software like GROMACS, guided by crystallographic data .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Q. How can impurity profiles affect pharmacological studies, and how are they controlled?

- Impurity Identification: Use LC-MS/MS to detect and quantify synthesis byproducts (e.g., N-dealkylated derivatives or chlorinated isomers) .

- Pharmacological Impact: Compare IC values of purified vs. impure batches in dose-response assays. For example, residual 4-chloro-3-methylaniline may exhibit off-target cytotoxicity .

Q. What strategies optimize its stability in aqueous formulations for in vivo studies?

- pH Optimization: Conduct stability-indicating HPLC assays across pH 2–8 to identify degradation pathways (e.g., hydrolysis at pH > 6).

- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.